2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-5-methoxyphenol is a synthetic compound featuring a benzylpiperazine moiety linked to a 5-methoxyphenol group via a methylene bridge. The benzylpiperazine component is a common pharmacophore in neuroactive compounds, often associated with receptor binding (e.g., serotonin or dopamine receptors), while the 5-methoxyphenol group may contribute to antioxidant properties or influence pharmacokinetics through hydrogen bonding .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-8-7-17(19(22)13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBSLSWEHZJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Analogs with Acetylcholinesterase (AChE) Inhibitory Activity
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione Derivatives
- Structure-Activity Relationship: Derivatives with electron-withdrawing groups (Cl, F, NO₂) at the benzyl ring's ortho or para positions exhibit potent AChE inhibition. For example, compound 4a (IC₅₀ = 0.91 µM) outperforms donepezil (IC₅₀ = 0.14 µM) in vitro .
- However, the methoxy group may enhance solubility or blood-brain barrier penetration .
Schiff Base-Linked 1,2,3-Triazole Derivatives
- Activity: Compounds like (E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (IC₅₀ = 45.1 µM) show moderate cytotoxicity, but their 5-methoxyphenol group aligns with the target compound’s structure .
- Mechanistic Insight : The methoxy group’s position (para vs. meta) significantly impacts activity. In the target compound, the 5-methoxy (equivalent to meta in some systems) may reduce AChE inhibition compared to para-substituted analogs .
Analogs with Antioxidant and Anticancer Properties
Pyrazolic Chalcones
- Example: 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol exhibits 89.64% antioxidant activity (DPPH assay), comparable to vitamin C (97.92%) .
- Comparison: The target compound’s 5-methoxyphenol group may similarly scavenge free radicals, but its benzylpiperazine moiety could introduce additional neuroprotective or cytotoxic effects .
Prenylated Stilbenes from Cannabis sativa
Structural Analogs in Drug Design
Piperazine-Based Anticancer Agents
- Pharmacokinetics : The target compound’s lack of a ketone group may reduce metabolic stability compared to this analog but improve solubility .
Heterocyclic Derivatives
- Example: 2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol combines pyrimidine and methoxyphenol groups for anticancer activity (IC₅₀ = ~45–78 µM) .
- Comparison : Replacing pyrimidine with benzylpiperazine may shift the mechanism from DNA intercalation to receptor modulation .
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